molecular formula C9H7Cl B14624252 Benzene, (2-chloro-1-cyclopropen-1-yl)- CAS No. 56895-70-6

Benzene, (2-chloro-1-cyclopropen-1-yl)-

Cat. No.: B14624252
CAS No.: 56895-70-6
M. Wt: 150.60 g/mol
InChI Key: UXPWUAQWWJDDNT-UHFFFAOYSA-N
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Description

Benzene, (2-chloro-1-cyclopropen-1-yl)- is an organic compound characterized by a benzene ring substituted with a 2-chloro-1-cyclopropen-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (2-chloro-1-cyclopropen-1-yl)- typically involves the reaction of benzene with a suitable cyclopropene derivative under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-chloro-1-cyclopropene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of Benzene, (2-chloro-1-cyclopropen-1-yl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzene, (2-chloro-1-cyclopropen-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst.

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) under elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) in acidic or basic conditions.

Major Products Formed

    EAS: Bromobenzene derivatives, nitrobenzene derivatives.

    Nucleophilic Substitution: Phenolic compounds.

    Oxidation: Quinones.

Scientific Research Applications

Benzene, (2-chloro-1-cyclopropen-1-yl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, (2-chloro-1-cyclopropen-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The cyclopropenyl group can also participate in ring-opening reactions, generating reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, (2-chloro-1-cyclopropen-1-yl)- is unique due to the presence of both a chloro and a cyclopropenyl group, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.

Properties

CAS No.

56895-70-6

Molecular Formula

C9H7Cl

Molecular Weight

150.60 g/mol

IUPAC Name

(2-chlorocyclopropen-1-yl)benzene

InChI

InChI=1S/C9H7Cl/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

UXPWUAQWWJDDNT-UHFFFAOYSA-N

Canonical SMILES

C1C(=C1Cl)C2=CC=CC=C2

Origin of Product

United States

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